3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-(3-pyridinylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-(3-pyridinylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique combination of functional groups, including a hydroxyl group, a benzoyl group, a pyridinylmethyl group, and a thienyl group, which contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-(3-pyridinylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an α,β-unsaturated carbonyl compound.
Introduction of the Thienyl Group: This step may involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to attach the thienyl group to the pyrrol-2-one core.
Addition of the Pyridinylmethyl Group: This can be accomplished through a nucleophilic substitution reaction, where a pyridinylmethyl halide reacts with the intermediate compound.
Attachment of the Benzoyl Group: The benzoyl group can be introduced via a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl compound.
Reduction: The benzoyl group can be reduced to an alcohol.
Substitution: The pyridinylmethyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The thienyl group can undergo various coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Catalysts like Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) for Suzuki coupling.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted pyrrol-2-one derivatives.
Coupling Reactions: Formation of biaryl or heteroaryl compounds.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug Discovery: Investigated for its potential as a pharmacologically active compound.
Biochemical Studies: Used in studies to understand its interaction with biological macromolecules.
Medicine
Therapeutic Agents: Potential use as an anti-inflammatory, anti-cancer, or antimicrobial agent.
Industry
Materials Science: Used in the development of novel materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-(3-pyridinylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The presence of multiple functional groups allows it to engage in various types of interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-4-(4-methoxybenzoyl)-1-(3-pyridinylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one
- 3-hydroxy-4-(4-ethoxybenzoyl)-1-(3-pyridinylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The unique combination of functional groups in 3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-(3-pyridinylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one distinguishes it from similar compounds. The presence of the isobutoxy group may impart unique steric and electronic properties, influencing its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C26H26N2O4S |
---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-[2-methyl-4-(2-methylpropoxy)phenyl]methylidene]-1-(pyridin-3-ylmethyl)-5-thiophen-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H26N2O4S/c1-16(2)15-32-19-8-9-20(17(3)12-19)24(29)22-23(21-7-5-11-33-21)28(26(31)25(22)30)14-18-6-4-10-27-13-18/h4-13,16,23,29H,14-15H2,1-3H3/b24-22+ |
InChI Key |
GNOYPSMPODHYNS-ZNTNEXAZSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(C)C)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CS4)/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(C)C)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CS4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.